N-(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide
Description
The compound N-(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide features a hybrid structure combining a 1,3-thiazole core, a 5-oxopyrrolidine carboxamide moiety, and a substituted phenylcarbamoyl group. The 1,3-thiazol-2-yl ring is functionalized at the 4-position with a carbamoylmethyl group linked to a 3-fluoro-4-methylphenyl substituent.
Properties
IUPAC Name |
N-[4-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O3S/c1-9-2-3-10(6-12(9)18)19-15(24)7-11-8-26-17(20-11)22-16(25)13-4-5-14(23)21-13/h2-3,6,8,13H,4-5,7H2,1H3,(H,19,24)(H,21,23)(H,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZPDMMYRFHIMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CCC(=O)N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide, with CAS number 921845-24-1, represents a novel compound that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes current research findings on its biological activity, including in vitro studies and structure-activity relationships.
- Molecular Formula : C₁₆H₁₆FN₃O₂S
- Molecular Weight : 333.4 g/mol
- Structural Characteristics : The compound features a thiazole ring and a pyrrolidine moiety, which are significant for its biological interactions.
Anticancer Activity
Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties. Specifically, compounds similar to N-(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-5-oxopyrrolidine have shown promising results against various cancer cell lines, particularly lung adenocarcinoma (A549 cells).
Key Findings :
- Cytotoxicity Testing : In vitro assays using the MTT method revealed that compounds based on the 5-oxopyrrolidine scaffold displayed structure-dependent cytotoxicity against A549 cells. For instance, certain derivatives reduced cell viability significantly compared to standard chemotherapeutics like cisplatin .
- Mechanism of Action : The mechanism primarily involves inducing apoptosis in cancer cells while sparing non-cancerous cells, which is crucial for reducing side effects associated with traditional chemotherapy .
Antimicrobial Activity
The antimicrobial potential of N-(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-5-oxopyrrolidine has also been explored. Research indicates that certain derivatives demonstrate efficacy against multidrug-resistant strains of bacteria.
Key Findings :
- Activity Against Resistant Strains : Compounds were tested against resistant Staphylococcus aureus strains and exhibited selective antimicrobial activity, suggesting their potential as therapeutic agents against infections caused by resistant pathogens .
- Broad Spectrum Efficacy : The antimicrobial assays included testing against various Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity .
Case Studies
Several case studies illustrate the biological activity of this compound:
- Case Study 1 : A study evaluated the anticancer effects of a series of 5-oxopyrrolidine derivatives in A549 cells. The results indicated that specific structural modifications enhanced cytotoxicity while maintaining low toxicity to non-cancerous cells .
- Case Study 2 : Another investigation focused on the antimicrobial properties of these derivatives against drug-resistant Klebsiella pneumoniae and Acinetobacter baumannii. The findings highlighted significant inhibition zones, suggesting effective antibacterial action .
Data Tables
| Compound | Cell Line Tested | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | A549 | 15 | Anticancer |
| Compound B | HSAEC1-KT | >100 | Non-cytotoxic |
| Compound C | MRSA | 10 | Antimicrobial |
| Compound D | E. coli | 20 | Antimicrobial |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
1,3-Thiazol-2-yl vs. 1,3,4-Thiadiazol-2-yl
- Target Compound : The 1,3-thiazole core provides a sulfur atom and nitrogen atoms that may engage in π-stacking or hydrogen bonding with biological targets.
- Comparison Compound (): 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide replaces the thiazole with a 1,3,4-thiadiazole.
Thiazolidinone Derivatives
- Comparison Compound (): N-[(5Z)-5-(4-Fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide features a thiazolidinone ring with a sulfanylidene group. This introduces a planar, conjugated system that may enhance rigidity and target selectivity compared to the target compound’s flexible pyrrolidine .
Substituent Variations on the Aromatic Ring
3-Fluoro-4-methylphenyl vs. 4-Fluorophenyl
- Target Compound : The 3-fluoro-4-methylphenyl group combines steric bulk (methyl) and electronegativity (fluoro), which may optimize hydrophobic interactions and resistance to oxidative metabolism.
- Comparison Compound (): 1-(4-{[(2-Fluorophenyl)carbamoyl]methoxy}phenyl)-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide uses a 2-fluorophenyl group with a methoxybenzyl substituent.
Pyrrolidine Modifications
5-Oxo-pyrrolidine-2-carboxamide vs. 5-Oxo-pyrrolidine-3-carboxamide
- Target Compound : The 5-oxo group at position 2 of the pyrrolidine may stabilize a specific conformation via intramolecular hydrogen bonding.
Pharmacological Screening Data
While direct pharmacological data for the target compound is absent in the evidence, compound 11 from (structurally related via a thiazol-2-amine and fluorobenzoyl group) underwent pharmacological screening. Such analogs often target kinases or GPCRs, with substituent variations (e.g., 3-fluoro-4-methyl vs. 4-fluoro) influencing potency and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
